N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound featuring a bifuran structure with a bromine atom and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide are currently unknown. The compound is a derivative of 2,2’-bifuran, a structure found in certain meroterpenoids known to exhibit anticancer, anti-inflammatory, and immunomodulatory properties . .
Biochemical Pathways
Biochemical pathways involve complex interactions between numerous compounds, and without specific knowledge of the compound’s targets and mode of action, it is challenging to predict which pathways might be affected .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . Without specific studies, it is difficult to outline the compound’s pharmacokinetic properties.
Result of Action
The compound’s effects would depend on its targets and mode of action, which, as mentioned, are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly influence a drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the reaction of 2,2’-bifuran with bromine to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan derivatives without the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor for monomer and polymer synthesis with applications in sustainable chemistry.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Used in the production of high-performance bioplastics.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFNKXHUVBGVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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